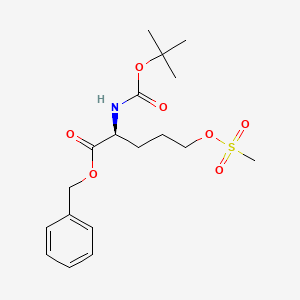
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a chiral compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amino groups during chemical reactions. The compound also contains a methylsulfonyl group, which can act as a leaving group in various substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Ester: The carboxylic acid is esterified using benzyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Introduction of the Methylsulfonyl Group: The hydroxyl group is converted to a methylsulfonyl group using methanesulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. Flow microreactor systems are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The methylsulfonyl group can be displaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using acids like trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine).
Deprotection: Acids (e.g., trifluoroacetic acid).
Major Products
Substitution: Formation of new amides or thioethers.
Deprotection: Free amine.
Scientific Research Applications
(S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is used in various fields:
Chemistry: As a building block in the synthesis of complex molecules.
Biology: In the preparation of peptide-based drugs.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
tert-Butoxycarbonyl Group: Protects the amino group during reactions, preventing unwanted side reactions.
Methylsulfonyl Group: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: Used for similar purposes in peptide synthesis.
Methylsulfonyl-protected compounds: Utilized in various substitution reactions.
Uniqueness
(S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is unique due to its combination of protecting and leaving groups, making it versatile in synthetic applications .
Properties
CAS No. |
256390-71-3 |
|---|---|
Molecular Formula |
C18H27NO7S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentanoate |
InChI |
InChI=1S/C18H27NO7S/c1-18(2,3)26-17(21)19-15(11-8-12-25-27(4,22)23)16(20)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1 |
InChI Key |
SIMHFLLTELFMJV-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















